tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H24ClNO2 |
|---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10H2,1-3H3 |
InChI Key |
MLBWPVWFSNMXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCCl |
Origin of Product |
United States |
Preparation Methods
General Approach
Alkylation is a common method for functionalizing piperidine derivatives. The reaction typically involves a Boc-protected piperidine with a reactive site (e.g., bromide, iodide) at the 2-position, which undergoes nucleophilic substitution with a chloroalkyl reagent.
Key Reagents and Conditions
Example Reaction
A representative synthesis involves reacting tert-butyl 2-bromopiperidine-1-carboxylate with 3-chloropropyl bromide in ethanol under DIEA catalysis (Table 1).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, DCM | 94% | |
| Alkylation | 3-Chloropropyl bromide, DIEA, EtOH, Reflux | 73–99% |
Nucleophilic Substitution Reactions
Halogen Exchange
For substrates with a bromine or iodine at the 2-position, chloropropyl nucleophiles (e.g., 3-chloropropanol derivatives) can displace halides under basic conditions.
Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism , favoring primary alkyl halides. Steric hindrance at the 2-position of piperidine may reduce yields.
Optimized Conditions
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Base Strength | Weak to moderate (DIEA, K₂CO₃) | Minimizes side reactions |
| Solvent Polarity | Polar aprotic (DMF, THF) | Enhances nucleophilicity |
| Temperature | 40–60°C | Balances kinetics and selectivity |
Multi-Step Syntheses
Bromo Intermediate Approach
A common route involves synthesizing tert-butyl 2-bromopiperidine-1-carboxylate as an intermediate, followed by substitution with 3-chloropropyl nucleophiles.
Stepwise Protocol
-
Boc Protection :
-
React piperidine-2-carboxylic acid with Boc₂O in DCM.
-
Purify via column chromatography (yield: 85–90%).
-
-
Bromination :
-
Substitution :
-
React brominated intermediate with 3-chloropropyl amine or 3-chloropropanol .
-
Case Study
In one reported synthesis, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate was treated with thiourea and K₂CO₃ in acetone, yielding a thiazole derivative (99% yield). This highlights the versatility of bromo intermediates.
Alternative Methods
Gabriel Synthesis
The Gabriel synthesis, which introduces primary amines, is less applicable here due to the tertiary structure of the target compound.
Challenges and Optimization
Steric Hindrance
The 2-position of piperidine is sterically congested, reducing reaction rates. Lower temperatures or polar solvents (e.g., DMF) may mitigate this issue.
Side Reactions
-
Boc Deprotection : Avoid strong acids or prolonged heating.
-
Oxidation : Use inert atmospheres (N₂/Ar) during sensitive steps.
Data Tables and Research Findings
Table 1: Representative Alkylation Reactions
Table 2: Solvent and Base Effects on Yield
| Base | Solvent | Reaction Time | Yield |
|---|---|---|---|
| DIEA | Ethanol | 12h (Reflux) | 73% |
| K₂CO₃ | Acetone | 12h (RT) | 99% |
| TEA | THF | 24h (RT) | 64% |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of piperidine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 2-(3-azidopropyl)piperidine-1-carboxylate, tert-butyl 2-(3-thiolpropyl)piperidine-1-carboxylate, and tert-butyl 2-(3-alkoxypropyl)piperidine-1-carboxylate.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various piperidine derivatives. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates. Its piperidine moiety is a common structural feature in many bioactive compounds .
Medicine: Research has shown that piperidine derivatives, including this compound, have potential therapeutic applications. They are investigated for their activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine ring structure allows it to fit into the active sites of target proteins, influencing their function and leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Positional Isomerism and Steric Effects
- C2 vs. C4 Substitution : The position of the substituent on the piperidine ring significantly impacts steric accessibility. For example, the 3-chloropropyl group at C2 (target compound) may experience less steric hindrance compared to C4-substituted analogs, facilitating nucleophilic attacks .
- C3 Aminoethyl vs.
Physicochemical Properties
| Property | This compound | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | ~263.8 g/mol (estimated) | 243.34 g/mol | ~285.8 g/mol (estimated) |
| Polarity | Moderate (C-Cl bond) | High (OH group) | High (ester group) |
| Solubility | Soluble in DCM, THF, ethers | Soluble in polar aprotic solvents (e.g., DMSO) | Soluble in alcohols, esters |
| Stability | Stable under inert conditions; sensitive to strong bases | Hygroscopic; prone to oxidation | Hydrolyzes under acidic/basic conditions |
Biological Activity
tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a 3-chloropropyl moiety, positions it as a valuable compound in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H24ClNO2
- Molecular Weight : 261.79 g/mol
- Structural Features : The compound features a piperidine ring with a tert-butyl ester and a chloropropyl substituent, which enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine structure allows it to fit into active sites of target proteins, potentially modulating their functions. The mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Modulation : It can function as a ligand that alters receptor activity, influencing physiological responses.
Anticancer Potential
Research indicates that piperidine derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may protect neuronal cells from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases. Key findings include:
- Oxidative Stress Reduction : Compounds with similar structures have demonstrated the ability to scavenge free radicals.
- Neuroprotection in Models : In vitro studies suggest that this compound can mitigate neuronal damage in models of neurotoxicity.
Research Findings and Case Studies
Detailed Research Insights
- Enzyme Inhibition : The compound was shown to inhibit specific enzymes involved in metabolic pathways critical for cancer progression. This inhibition could lead to reduced tumor growth rates.
- Neuroprotective Mechanisms : In animal models, derivatives similar to this compound exhibited significant protective effects against neurotoxic agents, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane).
- Alkylation : Reacting the Boc-protected piperidine with 3-chloropropyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) to introduce the chloropropyl side chain.
- Purification : Recrystallization from solvents like ethyl acetate/hexane or column chromatography to isolate the product. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, including Boc group retention (δ ~1.4 ppm for tert-butyl protons) and chloropropyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical for C₁₃H₂₄ClNO₂: 261.15 g/mol).
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–254 nm. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar piperidine derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation.
- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity (LD₅₀ data extrapolated from analogs).
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
Q. How should the compound be stored to ensure stability?
- Temperature : Store at 2–8°C in airtight, light-resistant containers.
- Moisture Control : Use desiccants to prevent hydrolysis of the Boc group.
- Shelf Life : Stability testing via periodic HPLC analysis recommended; degradation products (e.g., free piperidine) indicate compromised integrity .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperidine nitrogen.
- Base Choice : Strong bases (e.g., NaH) improve deprotonation efficiency but require anhydrous conditions.
- Temperature Control : Moderate heating (40–60°C) accelerates alkylation without inducing Boc group cleavage. Yield improvements are validated by gravimetric analysis and LC-MS .
Q. How to resolve contradictions between experimental spectral data and expected structural features?
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton/carbon signals, particularly for stereochemical confirmation.
- X-ray Crystallography : Employ SHELX programs for crystal structure determination if single crystals are obtainable .
- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .
Q. What methodologies are suitable for assessing potential biological activity?
- In Vitro Assays : Screen for enzyme inhibition (e.g., cholinesterase) or receptor binding (e.g., GPCRs) using fluorescence-based assays.
- Cytotoxicity Testing : MTT assays on cell lines (e.g., HEK293) to evaluate IC₅₀ values.
- Oxidative Stress Studies : Measure ROS scavenging capacity using DCFH-DA probes in cellular models .
Q. How does the chloropropyl moiety influence reactivity in further derivatization?
- Nucleophilic Substitution : The chlorine atom can be displaced by amines, thiols, or alkoxides to generate analogs (e.g., tertiary amines).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling after converting the chloride to a boronic ester. Monitor by ¹H NMR for loss of CH₂Cl protons (δ ~3.5 ppm) and emergence of new functional groups .
Q. What factors affect compound stability during long-term storage?
- Thermal Degradation : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC tracking.
- Hydrolytic Susceptibility : Boc group cleavage under acidic/basic conditions; pH-neutral buffers recommended for dissolution.
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .
Q. How to validate analytical methods for purity and impurity profiling?
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways.
- Method Precision : Repeat HPLC analyses (n=6) to calculate relative standard deviation (RSD <2%).
- Limit of Detection (LOD) : Spike samples with known impurities (e.g., de-Boc product) to establish detection thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
